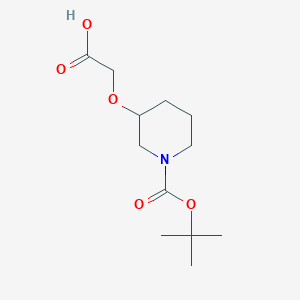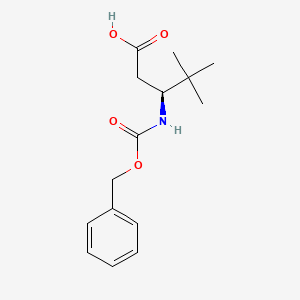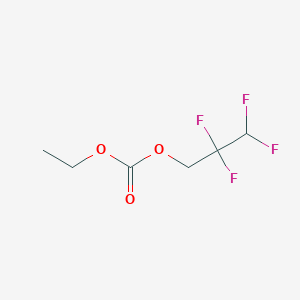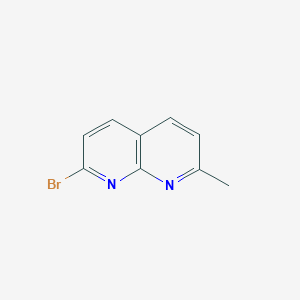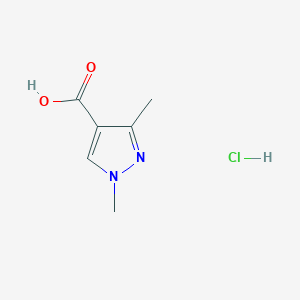
1,3-Dimethyl-1H-pyrazole-4-carboxylic acid hydrochloride
Overview
Description
1,3-Dimethyl-1H-pyrazole-4-carboxylic acid is a chemical compound with the empirical formula C6H8N2O2 . It is a solid substance and has a molecular weight of 140.14 .
Synthesis Analysis
The synthesis of 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid and its derivatives has been reported in various studies . For instance, a method for the synthesis of 1,3,5-trisubstituted pyrazoles from an α,β-ethylenic ketone has been described .Molecular Structure Analysis
The molecular structure of 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid can be represented by the SMILES string O=C(O)C1=CN(N=C1C)C . The InChI key for this compound is YALJPBXSARRWTA-UHFFFAOYSA-N .Chemical Reactions Analysis
Several chemical reactions involving 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid have been reported . For example, a radical addition followed by intramolecular cyclization can afford the important pyrazole skeleton in good to excellent yields under mild conditions with wide group tolerance .Physical And Chemical Properties Analysis
1,3-Dimethyl-1H-pyrazole-4-carboxylic acid is a solid substance . More detailed physical and chemical properties are not available in the retrieved sources.Scientific Research Applications
Synthesis and Biological Activity
Pyrazole derivatives, including 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid hydrochloride, are extensively utilized as synthons in organic synthesis, offering a pathway to a diverse array of heterocyclic compounds. These derivatives are known for their wide range of biological activities, such as anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, anticonvulsant, antihistaminic, and anti-HIV properties. The success of pyrazole COX-2 inhibitors underscores the importance of these heterocycles in medicinal chemistry, highlighting their potential in drug discovery and development (Dar & Shamsuzzaman, 2015).
Antifungal Applications
In the fight against agricultural pathogens, such as Fusarium oxysporum, which affects crops like date palms, derivatives of this compound have shown promise. These compounds exhibit significant antifungal activities, providing a chemical strategy to combat diseases like Bayoud disease in North Africa and the Middle East. The structure-activity relationship (SAR) studies of these derivatives reveal common pharmacophore sites that are crucial for their antifungal efficacy (Kaddouri et al., 2022).
Contribution to Heterocyclic Chemistry
The compound's utility extends to the synthesis of complex heterocycles, such as 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5- ones, showcasing its role as a privileged scaffold. This demonstrates the versatility of pyrazole derivatives in creating a wide range of heterocyclic compounds that are valuable in the development of new materials and potential therapeutic agents (Gomaa & Ali, 2020).
Development of Anticancer Agents
The role of Knoevenagel condensation products, derived from pyrazole compounds, in the development of anticancer agents is noteworthy. These compounds have been shown to exhibit remarkable anticancer activity, targeting various cancer pathways. This highlights the potential of this compound derivatives in oncological research and drug development (Tokala, Bora, & Shankaraiah, 2022).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been shown to exhibit antipromastigote activity, suggesting potential targets within parasitic organisms .
Mode of Action
Molecular simulation studies of related compounds suggest that they may interact with active sites within their targets, leading to changes in the target’s function .
Result of Action
Related compounds have shown antiproliferative activities, suggesting potential cytotoxic effects .
Biochemical Analysis
Biochemical Properties
1,3-Dimethyl-1H-pyrazole-4-carboxylic acid hydrochloride plays a role in biochemical reactions by interacting with specific enzymes and proteins. One of the key interactions is with enzymes involved in metabolic pathways, where it can act as an inhibitor or activator. For instance, it has been shown to interact with succinate dehydrogenase, an enzyme involved in the citric acid cycle, potentially inhibiting its activity . This interaction can lead to alterations in the metabolic flux and energy production within cells. Additionally, this compound may interact with other proteins and biomolecules, affecting their function and stability.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are significant. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in oxidative stress response and apoptosis . By altering these pathways, this compound can impact cell survival, proliferation, and differentiation. Furthermore, its effects on cellular metabolism can lead to changes in the levels of key metabolites and energy production.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, leading to inhibition or activation of their activity. For example, its binding to succinate dehydrogenase can inhibit the enzyme’s function, disrupting the citric acid cycle and reducing ATP production . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are important for understanding its stability and long-term impact on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to this compound can lead to cumulative effects on cellular processes, such as increased oxidative stress and altered gene expression. These long-term effects need to be carefully monitored in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal impact on cellular function, while higher doses can lead to significant changes in metabolic pathways and gene expression . Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. Additionally, high doses of this compound can result in toxic or adverse effects, such as liver damage and impaired kidney function, highlighting the importance of dosage optimization in experimental studies.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate these processes. It can affect the citric acid cycle by inhibiting succinate dehydrogenase, leading to reduced ATP production and altered metabolic flux . Additionally, this compound may influence other metabolic pathways, such as glycolysis and fatty acid oxidation, by modulating the activity of key enzymes. These effects on metabolic pathways can result in changes in metabolite levels and overall cellular energy balance.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes through specific transporters or passive diffusion . Once inside the cell, it can interact with binding proteins that facilitate its distribution to various cellular compartments. The localization and accumulation of this compound within specific tissues can influence its overall efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound is essential for understanding its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can interact with enzymes involved in the citric acid cycle. The subcellular localization of this compound can affect its ability to modulate cellular processes and its overall biological activity.
properties
IUPAC Name |
1,3-dimethylpyrazole-4-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2.ClH/c1-4-5(6(9)10)3-8(2)7-4;/h3H,1-2H3,(H,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCSQHYMWILFNMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C(=O)O)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



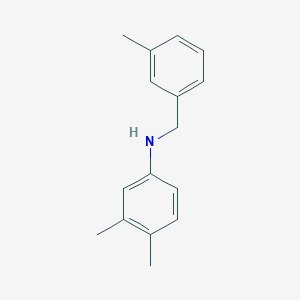

![tert-butyl 6-cyano-1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxylate](/img/structure/B1437989.png)

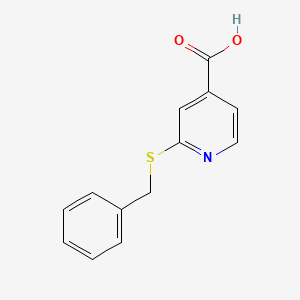
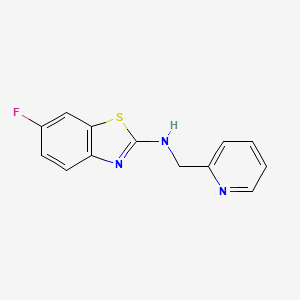
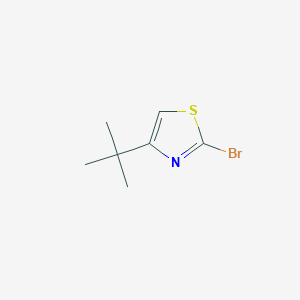
![4-{[(4-Fluorobenzyl)thio]methyl}-1,3-thiazol-2-amine](/img/structure/B1437995.png)
